Fast Red Violet LB base
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-2-chloro-5-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-7-13(11(15)8-12(9)16)17-14(18)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXADKOPPNJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153097 | |
| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-22-2 | |
| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fast Bordeaux 3B base | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76549 | |
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| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |
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| Record name | N-(4-amino-2-chloro-5-methylphenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.052 | |
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Molecular and Reactive Mechanisms in Histochemical and Cytochemical Staining
Enzymatic Hydrolysis and Naphthol Substrate Interactions
The initial and defining step in the staining process is the enzymatic hydrolysis of a synthetic substrate. This substrate is specifically chosen to correspond to the enzyme of interest and is typically composed of a naphthol derivative linked to a solubilizing group, such as a phosphate (B84403) or chloroacetate (B1199739) ester. The enzyme's action liberates the naphthol compound, making it available for the subsequent coupling reaction.
Naphthol AS-BI Phosphate and Alkaline Phosphatase (ALP) Systems
In the detection of alkaline phosphatase (ALP) activity, Naphthol AS-BI phosphate is a commonly employed substrate. sigmaaldrich.com ALP, present in tissues like peripheral blood or bone marrow, catalyzes the hydrolysis of the phosphate ester bond in the Naphthol AS-BI phosphate molecule. 3hbiomedical.com This enzymatic action releases the phosphate group and liberates the free Naphthol AS-BI derivative. The reaction is highly specific, ensuring that the naphthol derivative is only produced at sites exhibiting ALP activity. sigmaaldrich.com The liberated naphthol then becomes the coupling partner for the diazonium salt in the chromogenic reaction.
Naphthol AS-D Chloroacetate and Esterase Systems (e.g., Specific Esterase)
For the detection of specific esterases, also known as chloroacetate esterases, Naphthol AS-D chloroacetate serves as the substrate. nih.gov This method, often referred to as the Leder stain, is particularly useful for identifying cells of the granulocytic lineage, such as neutrophils. fishersci.com The specific esterase enzyme hydrolyzes the chloroacetate ester linkage in the substrate, releasing a free naphthol compound. fishersci.com This liberated naphthol is then available to react with the diazonium salt, forming a colored deposit that marks the location of the enzyme. fishersci.comalfa-chemistry.com
In Situ Diazotization Reaction and Chromophore Formation
The visualization of the liberated naphthol derivative is achieved through a rapid coupling reaction with a diazonium salt. Fast Red Violet LB base is an aromatic amine that is converted into a reactive diazonium salt immediately before or during the staining procedure.
Chemical Transformation of this compound to Diazonium Salt
This compound, an aromatic amine, is transformed into its corresponding diazonium salt through a process called diazotization. This reaction is typically carried out in a cold, acidic solution by adding sodium nitrite (B80452). cuhk.edu.hkbyjus.com The nitrous acid, formed in situ from the sodium nitrite and acid, reacts with the primary aromatic amine group of the this compound. This converts the amine group (-NH₂) into a highly reactive diazonium group (-N₂⁺). The resulting diazonium salt is unstable and is therefore prepared fresh for immediate use in the staining solution. sigmaaldrich.comcuhk.edu.hk
Azo Coupling with Liberated Naphthol Derivatives to Form Insoluble Pigments
The freshly prepared diazonium salt of Fast Red Violet LB is a weak electrophile. It readily undergoes an azo coupling reaction with the electron-rich naphthol compounds liberated by enzyme activity. byjus.commohanpolyfab.com The coupling typically occurs at the position para to the hydroxyl group on the naphthol ring, resulting in the formation of an azo compound (Ar-N=N-Ar'). cuhk.edu.hk This newly formed molecule possesses an extensive system of conjugated double bonds, which causes it to absorb light in the visible spectrum, appearing as a brilliant red or purplish-red insoluble pigment. 3hbiomedical.comtakarabio.com The insolubility of this final azo dye is critical, as it ensures that the colored product precipitates and remains localized at the site of its formation, providing a precise and stable visualization of the enzyme's location. 3hbiomedical.com
Factors Influencing Reaction Kinetics, Dye Precipitation, and Staining Artifacts
The accuracy and intensity of the staining are dependent on several chemical and physical factors that can influence the reaction rates and the quality of the final precipitate.
| Factor | Influence on Staining | Potential Artifacts |
| pH | The pH of the incubation buffer is critical for both optimal enzyme activity and the azo coupling reaction. Alkaline phosphatase, for example, functions best at an alkaline pH, while the stability of the diazonium salt is favored by a slightly acidic to neutral pH. | Suboptimal pH can lead to reduced enzyme activity, resulting in weak or false-negative staining. Conversely, improper pH can cause the diazonium salt to decompose, leading to non-specific background staining. |
| Temperature | Incubation temperature affects the rate of the enzymatic reaction. 3hbiomedical.com Generally, higher temperatures increase reaction rates, but excessive heat can denature the enzyme, destroying its activity. Diazonium salts are also heat-sensitive and decompose more rapidly at elevated temperatures. | Incubation times must be standardized with temperature to ensure reproducibility. 3hbiomedical.com Overly high temperatures can lead to diffuse staining or the formation of crystalline artifacts due to rapid, uncontrolled dye precipitation. |
| Substrate Concentration | The concentration of the naphthol substrate must be sufficient to ensure that it is not a rate-limiting factor for the enzymatic reaction. | Insufficient substrate can lead to underestimation of enzyme activity. Excessively high concentrations may lead to the formation of soluble intermediates that can diffuse away from the enzyme site before coupling, causing diffuse background staining. |
| Fixation | The choice of fixative and the duration of fixation can impact enzyme activity. Some fixatives can inhibit or destroy enzymes. | Inadequate or improper fixation may fail to preserve the enzyme in its cellular location, leading to diffusion artifacts. Over-fixation can inactivate the enzyme, resulting in false-negative results. |
| Inhibitors | Certain chemicals can inhibit enzyme activity. For instance, inorganic phosphate can inhibit alkaline phosphatase, so phosphate-containing buffers should be avoided in ALP staining protocols. 3hbiomedical.com Similarly, EDTA is an anticoagulant to be avoided for certain preparations. sigmaaldrich.com | The presence of inhibitors in buffers or specimens will reduce or eliminate specific staining, leading to inaccurate results. |
Proper control and optimization of these factors are essential for achieving reliable and specific histochemical localization of enzyme activity using this compound. The final reaction product should be a fine, granular, and sharply localized precipitate. Artifacts such as diffuse staining, crystalline precipitates, or non-specific background color can arise from imbalances in these reaction conditions.
pH Dependencies and Buffer System Optimization (e.g., AMPD, TRIZMA Maleate)
The efficacy of histochemical and cytochemical staining with this compound is critically dependent on the pH of the reaction medium. The pH influences both the rate of the enzymatic reaction and the efficiency of the subsequent coupling reaction that forms the final colored precipitate. Optimal pH is enzyme-specific; for instance, alkaline phosphatase (ALP) exhibits maximal activity in an alkaline environment, whereas tartrate-resistant acid phosphatase (TRAP) functions optimally under acidic conditions.
The choice of buffer system is paramount for maintaining the desired pH and ensuring the stability of the reagents. Buffers with a pKa value close to the target pH are selected to provide maximum buffering capacity. Two commonly employed buffer systems in conjunction with this compound staining are AMPD (2-Amino-2-methyl-1,3-propanediol) and TRIZMA® Maleate (Tris(hydroxymethyl)aminomethane maleate).
AMPD (2-Amino-2-methyl-1,3-propanediol): This buffer is effective in the pH range of 7.8 to 9.7, making it highly suitable for the detection of alkaline phosphatase. researchgate.netamegroups.org Its buffering capacity in the alkaline range helps to maintain the optimal conditions for ALP activity, which is crucial for the enzymatic release of naphthol from the substrate. researchgate.net Protocols for ALP staining using Fast Red Violet LB salt often specify a pH of around 8.3. glpbio.cominvivochem.com
TRIZMA® Maleate: This buffer system can be formulated to cover a broad pH range, including the acidic conditions required for acid phosphatases and the alkaline environment for alkaline phosphatases. glpbio.comlabpedia.net It is often used in the formulation of buffer solutions in the pH range between 7.5 and 8.5. labpedia.net For TRAP staining with Fast Red Violet LB salt, protocols typically utilize an acetate (B1210297) buffer to maintain an acidic pH between 5.0 and 5.2. glpbio.comnih.gov
The optimization of the buffer system involves selecting a buffer with an appropriate pKa, ensuring it does not interfere with enzyme activity or the stability of the diazonium salt, and precisely adjusting the final pH to the optimum for the specific enzyme being localized.
| Enzyme | Typical Substrate | Optimal pH Range for Staining with Fast Red Violet LB Salt | Commonly Used Buffer Systems |
|---|---|---|---|
| Alkaline Phosphatase (ALP) | Naphthol AS-MX Phosphate | 8.3 - 9.5 | AMPD, TRIZMA® Maleate, Sodium Barbital |
| Tartrate-Resistant Acid Phosphatase (TRAP) | Naphthol AS-MX Phosphate | 5.0 - 5.2 | Sodium Acetate with Sodium Tartrate |
Temperature Effects on Enzyme Activity and Dye Formation
Temperature is a critical parameter in enzyme histochemistry, exerting a dual influence on the staining process. Initially, an increase in temperature enhances the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and an increased rate of reaction, up to an optimal temperature. nih.gov Beyond this optimum, however, excessive thermal energy can disrupt the delicate three-dimensional structure of the enzyme, causing denaturation and a rapid loss of catalytic activity. labpedia.net
For enzymes commonly detected with this compound, such as alkaline phosphatase, the optimal temperature for histochemical staining is generally maintained at room temperature (around 20-25°C) or at 37°C. nih.govresearchgate.net Studies have shown that ALP activity increases with temperature within the 20-37°C range. nih.gov However, different isoenzymes of ALP exhibit varying degrees of heat stability. The bone isoenzyme, for instance, is known to be particularly heat-labile, while the placental isoenzyme is remarkably heat-stable. labpedia.netnih.gov Prolonged exposure to temperatures above 50-60°C leads to significant and often irreversible inactivation of most ALP isoenzymes. nih.govresearchgate.net
The coupling reaction between the enzymatically liberated naphthol and the Fast Red Violet LB diazonium salt is also temperature-dependent, though generally less sensitive than the enzymatic step. The incubation temperature must be carefully controlled to balance achieving a robust enzymatic reaction rate with preserving the structural and functional integrity of the target enzyme throughout the staining procedure.
| Temperature (°C) | Effect on Alkaline Phosphatase (ALP) Activity | Reference |
|---|---|---|
| 4 | Enzyme is stable, but activity is low. Used for long-term storage of specimens. | nih.gov |
| 20-37 | Activity increases with temperature. Optimal range for many histochemical assays. | nih.gov |
| 50 | Significant decrease in activity begins. After 5 minutes of heating, a 12.3% decrease in relative activity has been observed. | nih.gov |
| 55 | Approximately 50% of enzyme activity is lost after 5 minutes of heating. | nih.gov |
| >60 | Rapid and irreversible denaturation and inactivation of most isoenzymes (except placental). | nih.govresearchgate.net |
Role of Stabilizers and Chelating Agents in Reagent Formulations
This compound is an aromatic amine that must be converted into a diazonium salt for use in histochemical staining. Diazonium salts are notoriously unstable, particularly in solution, where they can decompose over a relatively short time, leading to a loss of reactivity and the formation of precipitates. google.com To counteract this instability, various stabilizers are incorporated into the reagent formulations.
For solid preparations, Fast Red Violet LB is often supplied as a stabilized diazonium salt, commonly a double salt with zinc chloride. This forms a more stable crystalline structure that can be stored for extended periods.
In solution, the stability of diazonium salts is enhanced by maintaining a low temperature and an acidic pH. google.com Furthermore, certain chemical agents can be added to the reagent solution to improve its shelf-life and performance. Non-ionic surfactants, such as polyoxyethylene 23 lauryl ether (Brij 35), have been shown to significantly improve the stability of diazonium salt solutions by preventing discoloration and precipitate formation. google.com These surfactants are typically added in concentrations ranging from 0.04% to 4.0%. google.com The stabilization is crucial for ensuring the consistent and reliable performance of the staining reagent, allowing for reproducible results in the localization of enzyme activity.
| Stabilizer Type | Example | Formulation | Mechanism of Action |
|---|---|---|---|
| Metallic Salt | Zinc Chloride | Solid | Forms a stable double salt with the diazonium compound, enhancing crystalline stability. |
| Surfactant (Non-ionic) | Polyoxyethylene 23 lauryl ether (Brij 35) | Liquid | Prevents aggregation, discoloration, and precipitation of the diazonium salt in solution. |
| Acidic Environment | Hydrochloric Acid | Liquid | Lowers the pH of the solution, which slows the rate of diazonium salt decomposition. |
Mechanisms of Enzyme Inhibition (e.g., EDTA, aldehyde traces from fixation)
Enzyme inhibition is a critical consideration in histochemistry, as various substances can interfere with the catalytic activity of the target enzyme, leading to false-negative staining results. Key inhibitors relevant to staining with this compound include chelating agents and residual fixatives.
EDTA (Ethylenediaminetetraacetic acid): EDTA is a potent chelating agent that strongly binds divalent cations. Many enzymes, including alkaline phosphatase, are metalloenzymes that require metal ions such as zinc (Zn²⁺) and magnesium (Mg²⁺) as cofactors for their catalytic activity. researchgate.net EDTA inhibits these enzymes by sequestering these essential metal ions from the enzyme's active site, forming a stable complex with the metal and rendering the enzyme inactive. amegroups.org This inhibition is concentration-dependent. Studies have shown that while low concentrations of EDTA may have minimal effect, higher concentrations can lead to significant or even complete inhibition of ALP activity. amegroups.orgresearchgate.net For instance, a decrease in ALP activity of 7.1% and 54.1% has been observed at EDTA concentrations of 1.86 mmol/L and 3.66 mmol/L, respectively. amegroups.org Irreversible inhibition of alkaline phosphatase has been reported at EDTA concentrations of 1.0 mM and above. nih.gov
Aldehyde Traces from Fixation: Fixation is a necessary step to preserve tissue morphology, but the fixatives themselves can inhibit enzyme activity. Aldehydes, such as formaldehyde and glutaraldehyde, are cross-linking fixatives that form chemical bridges between proteins. This cross-linking can alter the three-dimensional structure of the enzyme, including its active site, thereby impeding substrate binding and reducing or eliminating catalytic function. mterasaki.us The degree of inhibition depends on the type of fixative, its concentration, and the duration of fixation. Glutaraldehyde is a more potent cross-linking agent and generally causes more significant enzyme inactivation than formaldehyde. Even trace amounts of these aldehydes remaining in the tissue after processing can lead to a substantial loss of enzyme activity. Research has shown that fixation with 4% formaldehyde can inhibit up to 98% of alkaline phosphatase activity. nih.govresearchgate.net
| Inhibitor | Mechanism of Action | Target Enzyme(s) | Observed Effect |
|---|---|---|---|
| EDTA | Chelation of essential metal cofactors (e.g., Zn²⁺, Mg²⁺) from the enzyme's active site. | Alkaline Phosphatase (and other metalloenzymes) | 54.1% decrease in ALP activity at 3.66 mmol/L. Irreversible inhibition at ≥1.0 mM. |
| Formaldehyde | Protein cross-linking, leading to conformational changes in the enzyme and active site blockage. | Alkaline Phosphatase, Acid Phosphatase | Up to 98% inhibition of ALP activity at a 4% final concentration. |
| Glutaraldehyde | Extensive protein cross-linking, causing significant structural alteration of the enzyme. | Alkaline Phosphatase, Acid Phosphatase | Generally causes more rapid and severe enzyme inactivation than formaldehyde. |
Theoretical Aspects of Chromophore Structure-Function Relationships in Biological Staining
The color observed in histochemical staining with this compound is a direct result of the formation of an azo dye. The fundamental principle lies in the chemical structure of the dye molecule and its interaction with light. The key structural feature responsible for the color is the chromophore , which for an azo dye is the diazo group (-N=N-).
The staining process involves a two-step reaction. First, an enzyme, such as alkaline or acid phosphatase, cleaves a phosphate group from a colorless substrate, typically a naphthol derivative like Naphthol AS-MX phosphate. This enzymatic action releases a free naphthol compound at the site of enzyme activity.
The second, and crucial, step for color development is the azo coupling reaction . The liberated, electron-rich naphthol compound rapidly reacts with the diazonium salt of this compound. In this electrophilic aromatic substitution reaction, the diazonium cation acts as an electrophile and attacks the naphthol ring, forming a covalent azo linkage (-N=N-).
This reaction creates a large, conjugated system of alternating single and double bonds that extends across the aromatic rings of both the original diazonium salt and the naphthol derivative. This extended π-electron system is the key to the molecule's function as a dye. It lowers the energy required to excite electrons to a higher energy state, causing the molecule to absorb light in the visible spectrum. The specific wavelengths of light absorbed are determined by the precise structure of the entire conjugated system. The light that is not absorbed is reflected, and this reflected light is what we perceive as the color of the precipitate—in this case, a brilliant red or violet. The insolubility of the final azo dye ensures that it precipitates at the site of its formation, providing a precise localization of the original enzyme activity.
Methodological Frameworks for Histochemical and Cytochemical Applications
Specimen Preparation and Fixation Protocols for Enzyme Preservation
The primary objective of specimen preparation for enzyme histochemistry is to preserve tissue and cellular morphology while simultaneously protecting the target enzymes from denaturation and diffusion. The choice of fixation and processing methodology is therefore a crucial determinant of staining quality.
Peripheral blood and bone marrow films are common specimens for hematological enzyme cytochemistry. Proper preparation is essential for accurate morphological assessment and enzyme localization.
Blood films can be prepared from fresh blood without anticoagulant or from blood anticoagulated with ethylenediaminetetra-acetic acid (EDTA). oncohemakey.com A small drop of blood is placed on a clean glass slide, and another slide with a smooth edge (a "spreader") is held at a 30-45° angle and drawn back into the drop. oncohemakey.comhistopathology.guru Once the blood spreads along the edge of the spreader, it is pushed forward with a steady, even motion to create a thin film. oncohemakey.com
Bone marrow aspirates should be processed without delay to prevent artifacts. oncohemakey.comclinicalgate.com Films must be thoroughly air-dried before fixation to avoid morphological distortions. oncohemakey.comclinicalgate.com
For both blood and bone marrow smears, fixation is a critical step to preserve cellular morphology. oncohemakey.com Methanol (B129727) is a commonly used fixative for this purpose. clinicalgate.comwvs.academy Films should be immersed in methanol for a specified period, typically ranging from 30 seconds to 20 minutes, depending on the specific protocol and specimen type. clinicalgate.comwvs.academy It is imperative that films are completely dry before fixation and that they are not exposed to water until fixation is complete, as this can cause significant artifacts. clinicalgate.com
Table 1: General Protocol for Blood and Bone Marrow Smear Preparation
| Step | Procedure | Key Considerations |
| Smear Preparation | A small drop of blood or bone marrow aspirate is spread thinly on a glass slide using a spreader slide. | Use clean slides. Avoid heparin as an anticoagulant for blood smears. oncohemakey.com |
| Drying | Smears are thoroughly air-dried at room temperature. | Incomplete drying can lead to fixation artifacts. oncohemakey.comclinicalgate.com |
| Fixation | Dried smears are immersed in absolute methanol. | Fixation time can vary. Films should be fixed as soon as possible after drying. oncohemakey.comclinicalgate.com |
For solid tissues, two primary processing methods are employed: paraffin (B1166041) embedding for morphological detail and cryosectioning for optimal enzyme preservation.
Paraffin-Embedded Sections: Formalin-fixed, paraffin-embedded (FFPE) tissues are widely used in histopathology. Fixation is typically carried out in 10% neutral buffered formalin. thermofisher.com Prolonged fixation should be avoided as it can inactivate enzymes. rndsystems.com Following fixation, the tissue undergoes dehydration through a series of graded alcohols and clearing in an agent like xylene, before being infiltrated with molten paraffin wax. rndsystems.com Sections are then cut on a microtome. researchgate.net While this method provides excellent morphological preservation, the heat and solvents used can significantly diminish enzyme activity. researchgate.netresearchgate.net Therefore, its use in enzyme histochemistry with labile enzymes is limited.
Cryosectioned Samples: For the majority of enzyme histochemical applications, cryosectioning is the preferred method as it avoids the deleterious effects of heat and organic solvents. researchgate.netspringernature.com Fresh tissue is snap-frozen in a medium like isopentane (B150273) pre-cooled with liquid nitrogen. wustl.edu This rapid freezing minimizes the formation of ice crystals that can damage cellular architecture. The frozen block is then sectioned in a cryostat at a low temperature (e.g., -20°C). wustl.edu The resulting sections are mounted on glass slides. Fixation is often performed on the cryosections immediately before staining, typically using cold fixatives for a short duration to preserve enzyme activity. nih.gov
Cultured cells require specific handling to maintain their structure and enzyme content during staining. Cells grown on slides or coverslips are typically rinsed with a phosphate-buffered saline (PBS) to remove culture medium. medchemexpress.com The choice of fixative depends on the target enzyme's sensitivity.
Paraformaldehyde: A 4% paraformaldehyde solution in PBS is a common cross-linking fixative used for 10 minutes at 4°C. medchemexpress.com This provides good morphological preservation.
Organic Solvents: Cold acetone (B3395972) or methanol, or a 1:1 mixture, can be used for short periods (e.g., 1-10 minutes). nih.gov These fixatives act by precipitating proteins and are often used for demonstrating enzyme activity. thermofisher.com
Citrate-Acetone-Formaldehyde: This composite fixative is used in some protocols, particularly for tartrate-resistant acid phosphatase (TRAP) staining. A typical preparation involves combining citrate (B86180) solution, acetone, and formaldehyde. researchgate.net Slides are immersed in this fixative for a brief period (e.g., 30 seconds to 1 minute) at room temperature before being rinsed thoroughly. researchgate.net
Once prepared, the stability of enzymes on slides can be affected by drying and storage conditions.
Drying: After sectioning and mounting, especially for cryosections, slides should be thoroughly air-dried. wvs.academy For paraffin sections, slides are often dried in an oven (e.g., 50-60°C for 1 hour) to promote adhesion, but prolonged exposure to high temperatures can decrease enzyme activity and antigenicity. vectorlabs.com
Storage: For short-term storage, slides can be kept at room temperature in a desiccator. wisc.edu For longer-term preservation of enzyme activity, storage at low temperatures is crucial. k2sci.com Storing fixed, dried slides at 4°C is common practice. nih.gov For maximum preservation, especially for highly labile enzymes, slides can be wrapped and stored at -70°C or -80°C. k2sci.comsigmaaldrich.com Some studies suggest that coating freshly cut paraffin sections with a layer of paraffin wax after drying can help reduce oxidation and preserve antigens during storage at 4°C. nih.gov It is generally recommended to perform enzyme staining on freshly prepared material whenever possible, as enzyme activity inevitably declines over time, even under optimal storage conditions. researchgate.net
Staining Solution Preparation and Application
The azo dye histochemical reaction relies on the enzymatic cleavage of a naphthol substrate, followed by the immediate coupling of the liberated naphthol with a diazonium salt, in this case, derived from Fast Red Violet LB base. The precision of this reaction depends on the correct composition and mixing of the staining solutions.
The final working staining solution is typically prepared immediately before use by combining a diazotized Fast Red Violet LB solution with a buffered naphthol substrate solution.
Diazotization of this compound: Fast Red Violet LB is an amine that must be converted into a reactive diazonium salt. This is achieved by reacting it with sodium nitrite (B80452) in an acidic medium. sigmaaldrich.com This process, known as diazotization, creates an unstable diazonium ion that is ready to couple with naphthol. sigmaaldrich.com Many commercial kits provide stabilized solutions of the this compound and sodium nitrite to simplify this step. sigmaaldrich.com
The general procedure involves mixing the this compound solution with the sodium nitrite solution and allowing them to react for a short period (e.g., 2 minutes) at room temperature. researchgate.net This freshly prepared diazonium salt solution is then added to the substrate solution.
Naphthol Solutions: A variety of substituted naphthol phosphates serve as substrates for phosphatases. The choice of substrate can influence the color and localization of the final product. Common substrates used with Fast Red Violet LB include:
Naphthol AS-BI phosphate (B84403) sigmaaldrich.comthomassci.com
Naphthol AS-MX phosphate medchemexpress.com
Naphthol AS-TR phosphate nih.govamanote.com
These substrates are typically dissolved in a buffer appropriate for the target enzyme's optimal pH (e.g., an alkaline buffer around pH 9.5 for alkaline phosphatase). sigmaaldrich.com
Working Staining Solution Protocol: A common method for preparing the final staining solution is as follows:
Prepare the diazotized Fast Red Violet LB salt by mixing equal volumes of this compound Solution and Sodium Nitrite Solution. Let the mixture stand for 2 minutes. researchgate.net
In a separate container, add the required volume of buffered water pre-warmed to the incubation temperature (e.g., 37°C). researchgate.net
Add the appropriate buffer concentrate and the naphthol substrate solution to the warmed water.
Finally, add the freshly prepared diazotized Fast Red Violet LB salt mixture to the buffered naphthol solution and mix well. researchgate.net
The solution should be used immediately and applied to the prepared specimen, completely covering the tissue or cells. Incubation times vary depending on the enzyme activity and temperature but typically range from 10 to 60 minutes. medchemexpress.comashpublications.org Following incubation, the slides are rinsed thoroughly with deionized water to stop the reaction. 3hbiomedical.com
Table 2: Example Reagent Composition for Leukocyte Alkaline Phosphatase (LAP) Staining
| Component | Example Concentration/Formulation | Function | Source |
| FRV-Alkaline Solution | This compound, 5 mg/ml, in hydrochloric acid, 0.4 mol/l, with stabilizer. | Aromatic amine for diazotization. | sigmaaldrich.com |
| Sodium Nitrite Solution | Sodium nitrite, 0.1 mol/l. | Reacts with the amine to form the diazonium salt. | sigmaaldrich.com |
| Naphthol AS-BI Alkaline Solution | Naphthol AS-BI phosphate, 4 mg/ml, in AMPD buffer, 2 mol/l, pH 9.5. | Substrate for alkaline phosphatase. | sigmaaldrich.com |
| Citrate Solution | Citric acid, 18 mmol/l, sodium citrate, 9 mmol/l, sodium chloride, 12 mmol/l, buffered at pH 3.6. | Used in fixative preparation. | sigmaaldrich.com |
Incubation Parameters: Duration, Temperature Control, and Environmental Conditions
The efficacy of this compound in histochemical staining is critically dependent on the optimization of incubation parameters. These parameters, which include duration, temperature, and environmental conditions, directly influence the enzymatic reaction rate and the subsequent deposition of the final colored product.
Incubation Duration: The duration of incubation is a key variable that must be empirically determined based on the activity of the target enzyme in the specific tissue or cell preparation. Typical incubation times can range from as short as 10 minutes to over an hour. For instance, in the detection of alkaline phosphatase (ALP) activity, a common starting point is a 20-minute incubation at room temperature. However, for enzymes with lower activity or when using less sensitive substrates, longer incubation periods of 30 to 60 minutes may be necessary to achieve optimal signal intensity. It is crucial to monitor the development of the color reaction to prevent over-incubation, which can lead to non-specific staining and the diffusion of the reaction product.
Temperature Control: Temperature plays a significant role in the kinetics of the enzymatic reaction. Most protocols recommend performing the incubation at room temperature (22-27°C) or at 37°C. Room temperature incubations are often sufficient for demonstrating high levels of enzyme activity and can help to minimize background staining. For enzymes with lower optimal temperatures or for more sensitive applications, incubation at 37°C can enhance the reaction rate. However, it is important to note that higher temperatures can also increase the rate of non-specific reactions and may lead to the degradation of the enzyme or the substrate. Therefore, precise temperature control using a calibrated incubator is essential for reproducible results.
Environmental Conditions: The environment in which the incubation is carried out should be controlled to prevent artifacts. A humidified chamber is often recommended to prevent the evaporation of the incubation solution, which can lead to an increase in reagent concentration and non-specific deposition. Additionally, the pH of the incubation buffer is a critical factor that must be optimized for the specific enzyme being localized. For alkaline phosphatase, the pH is typically maintained in the alkaline range (pH 8.2-9.2), while for acid phosphatase, an acidic buffer (pH 4.5-5.5) is required. The stability of the this compound salt itself can also be influenced by environmental factors such as light and temperature, necessitating fresh preparation of the working solution and protection from direct light during incubation.
Table 1: Recommended Incubation Parameters for this compound Staining
| Enzyme | Substrate | Incubation Temperature | Incubation Duration | Key Considerations |
|---|---|---|---|---|
| Alkaline Phosphatase (ALP) | Naphthol AS-MX Phosphate | Room Temperature (22-27°C) or 37°C | 10-30 minutes | Higher temperatures can increase reaction rate but may also increase background. |
Washing Procedures to Minimize Non-Specific Staining and Background
Thorough and appropriate washing steps are paramount in histochemical protocols utilizing this compound to remove unbound reagents and minimize non-specific staining and background. Inadequate washing can result in a high background signal, which can obscure the specific enzymatic reaction and complicate the interpretation of the results.
The choice of wash buffer is important. Phosphate-buffered saline (PBS) is a commonly used wash buffer; however, for alkaline phosphatase detection, phosphate-containing buffers should be avoided as phosphate ions can inhibit the enzyme. In such cases, Tris-buffered saline (TBS) or deionized water are suitable alternatives.
A typical washing procedure involves a series of brief rinses in the appropriate buffer following the incubation step. For example, after the desired color has developed, the slides are rinsed gently with deionized water or TBS to stop the enzymatic reaction. This is typically followed by several more extensive washes of 2-5 minutes each in the same buffer to ensure the complete removal of any residual substrate and diazonium salt. The number and duration of the washes may need to be optimized depending on the tissue type and the intensity of the staining. Agitation of the slides during washing can improve the efficiency of the process.
Counterstaining Techniques for Cellular and Tissue Context (e.g., Hematoxylin)
Counterstaining is an essential step in histochemistry that provides anatomical context to the specific enzymatic staining, allowing for the visualization of cellular and tissue morphology. The choice of counterstain should provide a contrasting color to the red or violet reaction product of this compound without masking it.
Hematoxylin (B73222): The most widely used counterstain in conjunction with this compound is hematoxylin. Hematoxylin stains cell nuclei a blue-purple color, providing excellent contrast to the red or violet cytoplasmic or granular staining of the enzyme activity. This allows for the clear demarcation of cellular boundaries and the identification of different cell types within the tissue. Mayer's hematoxylin is a common choice as it is a progressive stain that is less likely to overstain the tissue. After hematoxylin staining, a "bluing" step, typically involving a brief rinse in a weak alkaline solution such as Scott's tap water substitute, is necessary to achieve the characteristic blue color of the nuclei.
Other Counterstains: While hematoxylin is the standard, other counterstains can be employed depending on the specific application and the desired color contrast. For instance, Methyl Green can be used to stain nuclei a green color, which can provide good contrast with the red enzymatic reaction product. Nuclear Fast Red, despite its name, produces a pink to red nuclear stain and would generally not be a suitable choice as it could be difficult to distinguish from the this compound reaction product. The selection of a counterstain should always be guided by the principle of maximizing the contrast between the specific enzymatic stain and the general tissue morphology.
Table 2: Comparison of Counterstains for Use with this compound
| Counterstain | Color of Nuclei | Advantages | Disadvantages |
|---|---|---|---|
| Hematoxylin (Mayer's) | Blue-Purple | Excellent contrast with red/violet stain; clearly delineates nuclear morphology. | Can overstain if not properly controlled. |
| Methyl Green | Green | Provides an alternative color contrast to blue. | May not be as widely available or as stable as hematoxylin. |
Microscopic Analysis and Quantitative Assessment of Staining
Following the staining procedure, the microscopic analysis and, where necessary, quantitative assessment of the stained slides are performed to interpret the results.
Brightfield Microscopy for Visualization of Stained Granules and Deposits
The reaction product of this compound is a finely granular, non-crystalline, and insoluble deposit at the site of enzyme activity. Under a standard brightfield microscope, this product typically appears as a brilliant red to violet color. The intensity of the color is proportional to the activity of the enzyme. The localization of the stain can be cytoplasmic, granular, or associated with specific cellular structures, depending on the enzyme being demonstrated. For example, in the case of leukocyte alkaline phosphatase (LAP) in neutrophils, the staining appears as distinct granules within the cytoplasm. The morphology of the stained deposits should be carefully observed and documented, as it can provide valuable information about the subcellular localization of the enzyme.
Development and Validation of Subjective Scoring Systems (e.g., Modified Kaplow Scoring for LAP)
In many clinical and research applications, a semi-quantitative assessment of the staining intensity is required. Subjective scoring systems provide a standardized method for grading the intensity of the histochemical reaction. The modified Kaplow scoring system for leukocyte alkaline phosphatase (LAP) is a well-established example of such a system.
The development of a subjective scoring system involves defining a set of criteria for different levels of staining intensity, typically on a scale from 0 (no staining) to 4+ or 5+ (maximal staining). These criteria are based on the intensity and distribution of the colored precipitate within the cells. For the modified Kaplow score, neutrophils are scored based on the intensity of the cytoplasmic granular staining.
The validation of a subjective scoring system is crucial to ensure its reliability and reproducibility. This is typically achieved through inter- and intra-observer variability studies, where multiple observers score the same set of slides, and the same observer scores the slides on different occasions. Statistical analysis, such as the calculation of kappa statistics, is used to assess the level of agreement. The scoring system should also be validated against a known standard or correlated with a quantitative method to ensure its accuracy.
Table 3: Modified Kaplow Scoring for Leukocyte Alkaline Phosphatase (LAP)
| Score | Staining Characteristics |
|---|---|
| 0 | No staining |
| 1+ | Faint, diffuse staining with occasional small granules |
| 2+ | Moderate, diffuse staining with a moderate number of small granules |
| 3+ | Strong, diffuse staining with numerous, often larger, granules |
Image Analysis Techniques for Objective Quantification of Staining Intensity, Area, and Cell Counts
To overcome the inherent subjectivity of manual scoring, objective quantification of histochemical staining can be achieved using digital image analysis techniques. These methods provide a more reproducible and precise measurement of staining parameters.
Software platforms such as ImageJ and its distributions like Fiji are powerful tools for the quantitative analysis of images from brightfield microscopy. These programs can be used to measure various parameters, including:
Staining Intensity: The intensity of the this compound staining can be quantified by measuring the optical density of the colored product. This is often done after color deconvolution, a process that separates the image into its constituent stains (e.g., the red of the this compound and the blue of the hematoxylin counterstain). The mean gray value of the specific stain channel can then be measured within a region of interest (ROI).
Area of Staining: The percentage of the tissue area that is positively stained can be calculated. This involves setting a threshold to distinguish the stained areas from the unstained background, and then measuring the area of the thresholded region.
Cell Counts: Automated or semi-automated cell counting can be performed to determine the number of positively stained cells. This typically involves segmenting the image to identify individual cells and then classifying them as positive or negative based on their staining intensity.
The development of a robust image analysis protocol requires careful optimization of parameters such as image acquisition settings (e.g., illumination, magnification), color deconvolution vectors, and thresholding values. The validation of these automated methods is essential and is often performed by comparing the results with manual scoring or another established quantitative technique.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Naphthol AS-MX Phosphate |
| Naphthol AS-BI Phosphoric Acid |
| Hematoxylin |
| Methyl Green |
| Nuclear Fast Red |
| Phosphate-buffered saline (PBS) |
Considerations for Reproducibility and Inter-Observer Variability in Staining Interpretation
Factors Influencing Staining Reproducibility:
A number of variables in the staining protocol can impact the consistency and intensity of the this compound reaction product. Careful standardization of these parameters is crucial for minimizing variability between experiments and laboratories.
Reagent Preparation and Stability: The freshness and proper storage of the this compound solution and the Naphthol AS phosphate substrate are critical. Stock solutions should be prepared according to manufacturer recommendations and stored under appropriate conditions to prevent degradation, which can lead to weaker or inconsistent staining. It is advisable to prepare working solutions fresh for each experiment.
Incubation Time and Temperature: The duration and temperature of the incubation with the this compound/Naphthol AS phosphate solution directly affect the intensity of the color development. These parameters should be meticulously controlled and optimized for the specific tissue and target enzyme activity.
pH of the Reaction Buffer: The enzymatic activity of phosphatases is highly pH-dependent. Therefore, maintaining the optimal pH of the buffer throughout the staining procedure is essential for consistent results.
Tissue Preparation: Variations in tissue fixation, processing (e.g., paraffin-embedded vs. frozen sections), and section thickness can all influence substrate accessibility and enzyme activity, thereby affecting staining intensity and localization.
Addressing Inter-Observer Variability:
The subjective nature of interpreting histochemical staining can lead to significant discrepancies between different observers. This is particularly true when assessing subtle differences in staining intensity or distribution.
Weak Staining: A primary cause of reduced consensus among observers is weak or faint staining. Optimizing the staining protocol to achieve a robust and clear signal is a fundamental step in reducing interpretative ambiguity.
Standardized Scoring Systems: The implementation of standardized, semi-quantitative scoring systems can help to reduce subjectivity. These systems typically define criteria for different levels of staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining) and the percentage of positive cells.
Training and Calibration of Observers: Providing observers with thorough training and a set of well-characterized reference images can help to calibrate their interpretation and improve consistency. Regular consensus meetings to review and discuss discrepant cases can also be beneficial.
Quantitative Image Analysis: The use of digital pathology and automated image analysis software offers a powerful tool to overcome the limitations of subjective visual assessment. These systems can provide objective and quantitative measurements of staining intensity and distribution, thereby significantly reducing inter-observer variability.
By carefully controlling the methodological variables and implementing strategies to standardize interpretation, the reproducibility and reliability of data obtained using this compound can be substantially improved.
Methodological Comparisons and Adaptations
Comparative Analysis with Alternative Chromogenic Substrates and Diazonium Salts (e.g., Fast Blue BB Base, Fast Red TR Salt)
The azo coupling reaction involves the enzymatic cleavage of a phosphate group from a naphthol substrate, followed by the coupling of the liberated naphthol with a diazonium salt to form a colored, insoluble precipitate at the site of enzyme activity.
Key Comparative Properties of Diazonium Salts:
| Property | This compound | Fast Blue BB base | Fast Red TR Salt |
| Reaction Product Color | Brilliant Red | Blue | Red |
| Solubility of Product | Water-insoluble | Alcohol-soluble | Alcohol-soluble |
| Fluorescence | Can produce a fluorescent product | Not typically fluorescent | Not typically fluorescent |
| Recommended Mounting Medium | Aqueous | Aqueous | Aqueous |
Detailed Comparison:
This compound forms a brilliant red, water-insoluble precipitate. This insolubility is a significant advantage as it allows for stable and crisp localization of enzyme activity. Furthermore, under certain conditions, the reaction product of this compound can be fluorescent, offering the potential for dual chromogenic and fluorescent visualization. However, the final product is soluble in alcohols and xylene, necessitating the use of aqueous mounting media.
Fast Blue BB base , another widely used diazonium salt, produces a distinct blue-colored precipitate. A notable difference is that the indoxyl-azo dye formed with Fast Blue BB is alcohol-soluble. This property dictates the use of aqueous mounting media and requires careful handling during dehydration steps to prevent the dissolution of the reaction product.
Fast Red TR salt generates a red-colored precipitate, similar to this compound. However, like the product of Fast Blue BB, the final azo dye is soluble in alcohol. This necessitates the use of aqueous mounting media to preserve the localization of the stain.
The choice between these diazonium salts will depend on the specific requirements of the experiment. For applications requiring a stable, water-insoluble product and the potential for fluorescence, this compound is an excellent choice. When a blue color is desired for contrast in multiplex staining, Fast Blue BB may be preferred, keeping in mind the need for an aqueous mounting medium. Fast Red TR offers an alternative for red staining but also requires aqueous mounting.
Adaptation of Commercial Kits for Specific Research Models and Experimental Designs (e.g., Tissue Culture Plates, Animal Tissues)
Commercial kits utilizing this compound for the detection of enzymes like alkaline phosphatase (AP) and tartrate-resistant acid phosphatase (TRAP) provide a convenient and standardized starting point for histochemical and cytochemical staining. However, the generic protocols supplied with these kits often require adaptation to suit specific research models, such as cultured cells in multi-well plates or various types of animal tissues.
Adaptations for Tissue Culture Plates:
Staining cells grown in tissue culture plates, especially in high-throughput screening formats (e.g., 96-well plates), requires modifications to the standard slide-based protocols.
Fixation: Cells are typically fixed directly in the wells using reagents like 4% paraformaldehyde. The duration of fixation is often shorter than for tissue sections to preserve enzyme activity.
Washing Steps: Washing steps are performed by gently aspirating and adding solutions to the wells, taking care not to detach the cells.
Reagent Volumes: The volumes of staining and washing solutions are scaled down to be appropriate for the well size.
Incubation: Incubation with the this compound working solution is carried out directly in the wells.
Visualization and Quantification: Stained cells can be visualized directly using an inverted microscope. For quantitative analysis, the colored product can be solubilized, and the absorbance measured using a microplate reader.
Adaptations for Animal Tissues:
Different animal tissues present unique challenges for histochemical staining due to variations in their structure, composition, and endogenous enzyme levels.
Tissue Preparation: The choice between frozen and paraffin-embedded sections will depend on the target enzyme's sensitivity to fixation and processing. For many enzymes, frozen sections are preferred to preserve activity.
Permeabilization: For some tissues, a permeabilization step using a detergent like Triton X-100 may be necessary to allow for better penetration of the staining reagents.
Blocking of Endogenous Enzymes: Some tissues may have high levels of endogenous enzyme activity that can lead to background staining. Pre-incubation with specific inhibitors may be required to block this non-specific signal.
Incubation Times: The optimal incubation time with the this compound solution can vary significantly between different tissue types and may need to be empirically determined to achieve the desired staining intensity without overstaining. For example, a protocol for TRAP staining in femur samples might require a 60-minute incubation at 37°C.
Troubleshooting: Issues such as incomplete dissolution of the Fast Red Violet LB salt in the working solution have been reported. In such cases, careful consideration of the buffer composition and pH is necessary. While filtering the solution might seem like a solution, it can potentially reduce the concentration of the diazonium salt, leading to weaker staining.
By systematically optimizing these parameters, researchers can successfully adapt commercial kits containing this compound for a wide range of specific research models and experimental designs, ensuring reliable and meaningful results.
Applications in Biological and Biomedical Research
Hematological Research and Diagnostics
In hematology, Fast Red Violet LB Base is instrumental in the differentiation of hematopoietic cells based on their enzymatic content. This has significant diagnostic implications for a range of hematologic disorders.
Leukocyte alkaline phosphatase (LAP) is an enzyme found within the cytoplasm of mature neutrophils. The assessment of its activity, known as the LAP score, is a valuable diagnostic tool for differentiating various myeloproliferative neoplasms and reactive conditions. The staining procedure involves the hydrolysis of a substrate, such as naphthol AS-BI phosphate (B84403), by LAP at an alkaline pH. The liberated naphthol then couples with a diazonium salt, this compound, to produce a colored precipitate at the site of enzyme activity. The intensity of the stain in individual neutrophils is graded, and a score is calculated by counting 100 neutrophils.
The LAP score is characteristically low in Chronic Myelocytic Leukemia (CML), a key feature that helps distinguish it from a leukemoid reaction (a reactive, non-cancerous increase in white blood cells), where the LAP score is typically elevated. healthline.comnih.gov In other myeloproliferative disorders such as Polycythemia Vera (PV), the LAP score is often high. healthline.com The test can also be useful in cases of Hodgkin's disease and infectious leukocytosis, where elevated scores are common.
| Condition | Typical Leukocyte Alkaline Phosphatase (LAP) Score |
|---|---|
| Normal | 20 - 100 healthline.com |
| Chronic Myelocytic Leukemia (CML) | Low (< 20) healthline.com |
| Polycythemia Vera | High (> 100) healthline.com |
| Leukemoid Reaction | High (> 100) nih.gov |
| Hodgkin's Disease | High |
| Infectious Leukocytosis | High |
Cytochemical esterase stains are fundamental for the identification and differentiation of myeloid cells, particularly in the classification of acute leukemias. These stains are broadly categorized into specific and non-specific esterases. This compound can be used as the chromogen in these reactions.
Specific esterase, primarily chloroacetate (B1199739) esterase, is present in the granules of cells of the granulocytic lineage. researchgate.net This includes neutrophils and their precursors, as well as mast cells, which show strong positive staining. researchgate.netuniba.it Eosinophils typically exhibit a weaker positive reaction. researchgate.net
Non-specific esterase, such as alpha-naphthyl acetate (B1210297) esterase, is characteristic of cells of the monocytic lineage. alfa-chemistry.comsigmaaldrich.com Monocytes and their precursors demonstrate a strong, diffuse cytoplasmic staining. alfa-chemistry.comalfa-chemistry.com A key diagnostic feature is the inhibition of this non-specific esterase activity by the addition of sodium fluoride, which is not seen in the specific esterase activity of granulocytes. alfa-chemistry.com
| Cell Type | Specific Esterase (Chloroacetate Esterase) | Non-Specific Esterase (Alpha-Naphthyl Acetate Esterase) | Non-Specific Esterase with Sodium Fluoride Inhibition |
|---|---|---|---|
| Neutrophils | Strongly Positive researchgate.net | Negative sigmaaldrich.com | Negative |
| Eosinophils | Weakly Positive researchgate.net | Negative | Negative |
| Mast Cells | Strongly Positive researchgate.netuniba.it | Negative | Negative |
| Monocytes | Negative to Weakly Positive nih.gov | Strongly Positive (Diffuse) alfa-chemistry.comalfa-chemistry.com | Negative (Inhibited) alfa-chemistry.com |
The application of this compound in cytochemical staining extends to the comprehensive analysis of enzyme expression in both peripheral blood and bone marrow films. In normal hematopoiesis, these staining patterns are consistent and aid in the identification of the different cell lineages.
In pathological states, such as acute and chronic leukemias, the pattern of enzyme expression is crucial for diagnosis and classification. For instance, in acute myeloid leukemia (AML), the differentiation of myeloblasts from monoblasts can be challenging based on morphology alone. The use of specific and non-specific esterase stains is invaluable in this context. Myeloblasts will be positive for specific esterase, while monoblasts will be positive for non-specific esterase. This enzymatic profiling is a cornerstone of the French-American-British (FAB) and World Health Organization (WHO) classifications of acute leukemias.
Furthermore, the intensity and localization of the enzymatic reactions can provide insights into the maturation stage of the cells and the degree of cellular abnormality. The stable nature of the colored precipitate formed with this compound allows for detailed microscopic examination and archival of the stained slides for future reference.
Musculoskeletal and Connective Tissue Biology
In the study of musculoskeletal and connective tissues, this compound is utilized for the detection of alkaline and acid phosphatases, enzymes that are pivotal in bone metabolism and cell differentiation.
Alkaline phosphatase (ALP) is a key enzyme expressed by osteoblasts, the cells responsible for bone formation. The level of ALP activity is directly related to the differentiation state of these cells, with higher activity indicating more mature, bone-forming osteoblasts. nih.gov
In vitro studies of osteoblast differentiation often use ALP activity as a primary marker. nih.gov Cells cultured under conditions that promote osteogenesis can be fixed and stained for ALP. In this histochemical technique, a phosphate substrate is hydrolyzed by ALP, and the resulting product couples with this compound to yield a colored precipitate. The intensity of this color can be qualitatively assessed or quantitatively measured to determine the level of osteoblast differentiation. An increase in staining intensity over time in culture is indicative of progressive osteoblast maturation.
| Stage of Osteoblast Differentiation | Expected Alkaline Phosphatase (ALP) Staining Intensity |
|---|---|
| Mesenchymal Stem Cell | Negative |
| Pre-osteoblast | Weakly Positive |
| Mature Osteoblast | Strongly Positive |
| Osteocyte | Reduced/Negative |
Within the complex microenvironment of the bone marrow, the interplay between different cell types is crucial for both hematopoiesis and bone homeostasis. Histochemical staining of bone marrow tissue sections allows for the in situ analysis of cellular activity.
This compound can be used to visualize ALP activity in osteoblasts lining the bone surfaces within the marrow cavity. This provides a spatial understanding of bone formation activity. A high level of ALKP activity, appearing as a dark blue-violet color, can be observed in osteoblasts. nih.gov
While less commonly described for endothelial cells with this specific chromogen, the principle of detecting alkaline phosphatase activity can be applied. Endothelial cells are also involved in bone metabolism and angiogenesis within the bone marrow. Some studies have investigated the linkage between osteoblasts and vessel formation, where endothelial cells are identified by other markers like CD31. nih.gov The use of this compound in a multiplex staining protocol could potentially allow for the simultaneous visualization of osteoblastic and angiogenic activity within the bone marrow niche. Additionally, Fast Red Violet LB salt is used for staining tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, in demineralized bone sections, allowing for the study of bone resorption in the same microenvironment. invivochem.com
Oncology and Cancer Research
In the field of oncology, this compound has proven to be a valuable reagent for characterizing the tumor microenvironment and for the classification of certain hematological malignancies.
Enzyme Histochemistry for Leukemia Phenotyping and Classification
The diagnosis and classification of leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, rely heavily on the identification of the specific lineage of the malignant cells. Enzyme histochemistry using this compound is a key diagnostic tool in this context. The reaction for Naphthol AS-D chloroacetate esterase is highly specific for cells of the granulocytic series.
This specificity allows hematopathologists to differentiate acute myeloid leukemia (AML) with granulocytic differentiation from other types of leukemia, such as acute lymphoblastic leukemia (ALL) or monocytic leukemias. The presence of a positive reaction, indicated by the colored precipitate, in the cytoplasm of blast cells is a strong indicator of their myeloid origin.
| Leukemia Subtype | Typical Naphthol AS-D Chloroacetate Esterase Reaction (using this compound) | Lineage Indicated |
|---|---|---|
| Acute Myeloid Leukemia (AML) with granulocytic differentiation | Positive (colored precipitate) | Granulocytic |
| Acute Lymphoblastic Leukemia (ALL) | Negative | Lymphoid |
| Acute Monocytic Leukemia | Negative or weakly positive | Monocytic |
Analysis of Immune Cell Subpopulations (e.g., Mast Cells, Granulocytes) within the Tumor Microenvironment (e.g., Breast Cancer Models)
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. The composition and spatial distribution of immune cells within the TME can significantly influence tumor growth, progression, and response to therapy. This compound is instrumental in the identification of key immune cell subpopulations within the TME, particularly mast cells and granulocytes.
In breast cancer research, for instance, the Naphthol AS-D chloroacetate esterase stain is frequently used to identify and quantify mast cells in tumor tissues. Mast cells are recognized as important components of the TME, and their role in cancer is multifaceted, with evidence suggesting both pro- and anti-tumoral functions. Staining with this compound allows for the precise localization of these cells, whether within the tumor stroma or in direct contact with cancer cells, providing valuable information about their potential interactions. Similarly, the accumulation of other granulocytes, such as neutrophils, within the TME can be visualized using this technique.
| Immune Cell Subpopulation | Enzyme Targeted | Significance in Tumor Microenvironment |
|---|---|---|
| Mast Cells | Naphthol AS-D Chloroacetate Esterase | Associated with angiogenesis, immune modulation, and prognosis in various cancers, including breast cancer. |
| Granulocytes (e.g., Neutrophils) | Naphthol AS-D Chloroacetate Esterase | Can have both pro- and anti-tumoral functions, influencing inflammation, tumor growth, and metastasis. |
Correlative Studies between Enzyme Activity and Disease Progression or Therapeutic Response
The quantitative analysis of enzyme activity, as visualized by staining with this compound, can provide prognostic information and potentially predict therapeutic response. By correlating the density of positively stained immune cells with clinical outcomes, researchers can gain insights into the role of these cells in cancer progression.
For example, a study on acute promyelocytic leukemia found that the degree of Naphthol AS-D chloroacetate esterase activity in leukemic cells could serve as a prognostic index mahidol.ac.th. Patients with lower enzyme activity had a higher white blood cell count, a greater percentage of promyelocytes, and shorter survival times compared to those with higher enzyme activity mahidol.ac.th.
In the context of solid tumors, numerous studies have investigated the correlation between mast cell density, determined by methods including chloroacetate esterase staining, and the prognosis of breast cancer. While the findings have been variable, some studies have shown that a high density of mast cells in the tumor microenvironment is associated with a poor prognosis, while others have linked it to a more favorable outcome nih.govnih.gov. This variability underscores the complex and context-dependent role of mast cells in cancer. The ability to accurately identify and quantify these cells using this compound is crucial for advancing our understanding of their prognostic significance.
| Cancer Type | Cell Type/Enzyme Activity Measured | Observed Correlation with Clinical Outcome |
|---|---|---|
| Acute Promyelocytic Leukemia | Naphthol AS-D Chloroacetate Esterase activity in leukemic cells | Lower activity correlated with poorer prognosis (higher WBC, shorter survival) mahidol.ac.th. |
| Breast Cancer | Mast Cell Density (identified by Chloroacetate Esterase) | Variable correlations with prognosis, with some studies suggesting an association with poor prognosis and others with a favorable outcome nih.govnih.gov. |
Advanced Research Directions and Emerging Methodologies
Integration with Complementary Molecular and Cellular Techniques
Modern biological research increasingly relies on multi-modal analysis to build a comprehensive understanding of cellular processes. Integrating the spatial information of enzyme activity provided by Fast Red Violet LB base with quantitative molecular data is a key area of advancement.
Correlative Analysis with Gene Expression (e.g., RT-PCR, qPCR) and Protein Quantification (e.g., Western Blot, Immunoblotting)
Visualizing enzyme activity with this compound provides a snapshot of functional protein at a specific time and location. However, this does not reveal the underlying molecular regulation. Correlative analysis with gene and protein quantification methods allows researchers to connect enzymatic function with its molecular origins.
By staining a tissue section with this compound, researchers can identify regions with high or low enzyme activity. Adjacent tissue sections or micro-dissected areas of interest can then be analyzed using quantitative real-time PCR (qPCR) to measure the messenger RNA (mRNA) levels of the gene encoding the enzyme. This approach can determine if changes in enzyme activity are due to transcriptional regulation. For instance, an observed increase in alkaline phosphatase activity can be correlated with a measured upregulation of the ALP gene.
| Technique | Information Provided | Example Application with this compound | Insight Gained |
|---|---|---|---|
| This compound Staining | Localization and relative intensity of enzyme activity. | Staining of a liver biopsy shows intense alkaline phosphatase (ALP) activity in specific foci. | Identifies spatial distribution of functional enzyme. |
| qPCR | Quantification of gene transcripts (mRNA). | qPCR on microdissected foci shows a 10-fold increase in ALP mRNA compared to surrounding tissue. | Correlates increased activity with transcriptional upregulation. |
| Western Blot | Quantification of total protein amount. | Western blot of lysate from the same tissue shows a corresponding increase in total ALP protein. | Confirms that increased activity is due to higher protein expression. |
Combined Approaches with Immunohistochemistry, Immunofluorescence, and Flow Cytometry for Multiparametric Cell Characterization
To understand the role of enzyme activity within the context of complex, heterogeneous tissues, it is essential to identify the specific cell types exhibiting the activity. This can be achieved by combining this compound staining with antibody-based cell-typing techniques.
A powerful method combines the autofluorescent properties of the Fast Red precipitate with traditional immunofluorescence. nih.gov In this approach, one antigen is detected using a standard primary and fluorescein-labeled secondary antibody (producing a green signal), while a second antigen or enzyme is detected using an alkaline phosphatase-conjugated antibody and this compound (producing a red fluorescent signal). This allows for the simultaneous visualization of two different markers on the same tissue section, enabling researchers to determine, for example, if a proliferating cell (marked with Ki-67) also expresses high levels of acid phosphatase activity. nih.gov
While the precipitating nature of the this compound reaction product makes it less suitable for traditional suspension flow cytometry, the principles are being adapted. For instance, cells can be sorted based on fluorescent markers and then cytospun onto slides for subsequent enzymatic staining. semanticscholar.org This allows for the characterization of enzyme activity within specific, pre-defined immune cell populations. Advances in imaging flow cytometry, which captures images of individual cells in flow, may further bridge this gap by allowing for the quantification of intracellular precipitated chromogens in high-throughput.
Application in Microfluidics and Organ-on-a-Chip Systems for Dynamic Enzyme Activity Monitoring
Microfluidics and organ-on-a-chip (OOC) platforms are revolutionizing cell biology by enabling the culture of cells in more physiologically relevant, dynamic microenvironments. wikipedia.org These systems, which simulate the functions of living organs, require real-time monitoring of cellular metabolism and function. google.com
Integrating chromogenic enzyme assays into these microfluidic devices allows for the dynamic, near real-time monitoring of secreted enzymes or changes in cell-surface enzyme activity. nih.govyoutube.com For example, cells cultured within a microfluidic chip can be perfused with a substrate that, upon enzymatic conversion, reacts with a diazonium salt like this compound to produce a colorimetric signal. This signal can be measured over time using an integrated detector to provide kinetic data on enzyme activity in response to stimuli, such as the introduction of a drug candidate. nih.gov This approach significantly reduces the consumption of reagents and allows for automated, high-throughput analysis of cellular responses in a controlled environment. nih.gov
Development of Enhanced Detection Systems
To extract more detailed and subtle information from enzyme histochemistry, research is ongoing to improve the sensitivity of detection methods and to apply computational analysis for objective quantification.
Improvements in Sensitivity and Spatial Resolution for Enzyme Activity Mapping at Subcellular Levels
Standard light microscopy provides cellular-level localization of enzyme activity, but understanding an enzyme's function often requires knowing its precise location within the cell. Azo dye methods, including those using this compound, have been adapted for electron microscopy to achieve subcellular spatial resolution. nih.gov These techniques allow researchers to visualize enzyme activity within specific organelles such as the Golgi apparatus, mitochondria, and endoplasmic reticulum, or associated with the cell membrane. aacrjournals.orgbiologists.com This high-resolution mapping is critical for understanding the role of phosphatases in processes like protein trafficking and autolysis. nih.gov
Improving sensitivity—the ability to detect low levels of enzyme activity—is another key goal. This can be achieved through several strategies. One approach is the chemical enhancement of the final precipitate, modifying the reaction buffer with additives that increase the intensity or stability of the colored product. mdpi.com Another advanced strategy involves enzymatic signal amplification, where the primary enzyme activates a secondary system that generates a large amount of detectable product, thereby amplifying the initial signal. nih.gov Such enhancements are crucial for visualizing enzymes that are expressed at low levels or have low turnover rates.
Exploration of Digital Pathology and Machine Learning for Automated Staining Quantification and Interpretation
A major limitation of traditional histochemistry is its reliance on qualitative or semi-quantitative scoring, which can be subjective and labor-intensive. sigmaaldrich.com The advent of digital pathology, which uses high-speed whole-slide imaging (WSI) to convert glass slides into digital images, has opened the door for powerful computational analysis. oup.com
Machine learning and artificial intelligence (AI) algorithms can be trained to automatically analyze these digital slides. jacksonimmuno.comresearchgate.net For a slide stained with this compound, an algorithm can be developed to identify all tissue on the slide, segment it from the background, and then specifically detect and quantify the red-violet precipitate. mdpi.com This quantification can include multiple parameters, such as the total area of positive staining, the average staining intensity, and the percentage of positively stained cells. This automated, objective analysis provides robust and reproducible quantitative data, removing user-dependent variability. oup.com These computational tools can significantly accelerate research by enabling high-throughput analysis of large cohorts of samples and can uncover subtle patterns in staining that may not be apparent to the human eye. nih.gov
| Step | Description | Technology Used | Output |
|---|---|---|---|
| 1. Staining | Tissue section is stained for enzyme activity using this compound. | Standard histochemical protocols. | Glass slide with stained tissue. |
| 2. Digitization | The entire glass slide is scanned at high resolution to create a digital image. | Whole-Slide Imaging (WSI) Scanner. | Digital slide file (e.g., .svs, .tiff). |
| 3. Image Analysis | A trained algorithm identifies tissue regions and detects the specific color and morphology of the this compound precipitate. | Digital pathology software with machine learning/AI algorithms. | Segmented image with annotated positive staining. |
| 4. Quantification | The software calculates objective metrics from the annotated regions. | Image analysis software. | Quantitative data (e.g., % positive area, H-score). |
Translational Research Perspectives
Translational research aims to bridge the gap between foundational scientific discoveries and their practical application in clinical settings. In the context of histochemistry, this involves leveraging reagents like this compound to not only elucidate biological mechanisms but also to develop tools that can improve patient diagnostics and therapeutic monitoring. The unique enzymatic-staining properties of this compound make it a valuable tool in this translational pipeline, particularly in the study of disease models and the development of clinical assays.
This compound is instrumental in pre-clinical animal models for visualizing and quantifying cellular activities that are central to the pathogenesis of various diseases, especially those involving bone and inflammatory processes. Its primary utility lies in the histochemical detection of alkaline phosphatase (ALP) and tartrate-resistant acid phosphatase (TRAP), enzymes that serve as key markers for osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), respectively.
A significant area of application is in the study of bone fracture healing. Research using murine models has demonstrated the critical role of Tumor Necrosis Factor-alpha (TNF-α) in this process. In a foundational study examining fracture repair in mice deficient in TNF-α receptors (p55-/-/p75-/-), histochemical staining was essential for understanding the cellular dynamics of the healing cascade. elsevierpure.comnih.govresearchgate.net The findings revealed that in the absence of TNF-α signaling, endochondral tissue resorption was significantly delayed by 2-3 weeks compared to wild-type animals. elsevierpure.comnih.gov This delay was linked to impaired chondrocyte apoptosis and remodeling of the fracture callus by osteoclasts. elsevierpure.comnih.govresearchgate.net Staining for TRAP activity, using a reaction involving a naphthol substrate and a diazonium salt like this compound, allows for the precise identification and quantification of osteoclasts at the fracture site, providing direct visual evidence of the impact of TNF-α on bone resorption during healing. elsevierpure.comsigmaaldrich.com
The evaluation of therapeutic efficacy in animal models of bone disease also relies heavily on such histochemical analyses. For instance, in studies comparing the effects of different osteoporosis treatments, this compound-based TRAP staining enables the quantitative assessment of osteoclast numbers on trabecular bone surfaces. This allows researchers to measure how effectively a therapeutic agent can inhibit osteoclast activity and reduce bone loss. Similarly, ALP staining helps in evaluating the corresponding osteoblast response, providing a comprehensive picture of the drug's effect on bone remodeling.
| Study Focus Area | Animal Model | Enzyme Targeted | Staining Reagent Combination | Key Research Finding |
| Fracture Healing Pathogenesis | Murine model (TNF-α receptor deficient) | TRAP | Naphthol AS-MX Phosphate (B84403) + Fast Red Violet LB Salt | Absence of TNF-α signaling causes a 2-3 week delay in endochondral tissue resorption. elsevierpure.comnih.gov |
| Bone Resorption Analysis | Murine model (diet-induced osteopenia) | TRAP | Naphthol AS-MX Phosphate + Fast Red Violet LB Salt | Enables quantification of osteoclast numbers on bone surfaces to assess bone loss. |
| Osteoblast Activity | General preclinical models | ALP | Naphthol AS-BI Phosphate + Fast Red Violet LB Salt | Visualizes bone formation activity at sites of tissue repair or in response to anabolic agents. |
This compound is a well-established component in certain in vitro diagnostic assays, most notably the Leukocyte Alkaline Phosphatase (LAP) test. slideshare.net This cytochemical staining procedure is used in clinical hematology to aid in the differential diagnosis of various hematologic disorders. The test relies on the reaction of this compound with a naphthol substrate, hydrolyzed by alkaline phosphatase present in the cytoplasm of mature neutrophils. hematology.org This reaction produces a colored precipitate, and the intensity of the staining across 100 neutrophils is graded to produce a final LAP score. hematology.orgyoutube.com
The clinical utility of the LAP score is significant; it is typically low in cases of chronic myelogenous leukemia (CML) but is normal or elevated in leukemoid reactions (a reactive, non-cancerous increase in white blood cells). slideshare.netmlo-online.comresearchgate.net It also finds application in differentiating other myeloproliferative neoplasms, such as polycythemia vera, where the score is often high. mlo-online.comresearchgate.net
Emerging methodologies are focused on refining this established assay to improve objectivity and reduce manual labor. The traditional LAP scoring method is subjective and time-consuming. mlo-online.com Research has explored the use of flow cytometry as a more quantitative and automated alternative. mlo-online.com In this refined approach, instead of manual microscopic scoring, fluorescently labeled antibodies are used to identify mature granulocytes, and the alkaline phosphatase activity is measured via a fluorescent signal. While this compound itself is used for a colorimetric (precipitate-forming) reaction, the principles of targeting enzymatic activity it demonstrates are being translated into higher-throughput platforms like flow cytometry, which can analyze thousands of cells per second. mlo-online.com This represents a significant refinement, moving from a qualitative microscopic assessment to a quantitative, automated cytometric analysis, thereby improving diagnostic precision and laboratory workflow.
| Assay | Diagnostic Target | Principle | Clinical Application | Emerging Refinement |
| Leukocyte Alkaline Phosphatase (LAP) Score | Alkaline Phosphatase in neutrophils | This compound + Naphthol substrate forms a colored precipitate at sites of enzyme activity. hematology.org | Differentiating Chronic Myelogenous Leukemia (low score) from leukemoid reactions (high score). slideshare.netmlo-online.comresearchgate.net | Automation and quantification using flow cytometry to reduce subjectivity and improve throughput. mlo-online.com |
| Enzyme Histochemistry | Acid and Alkaline Phosphatases | Forms a brilliant red, insoluble reaction product at the site of enzyme activity. | Identification of specific cell types (e.g., osteoclasts) in tissue biopsies for pathological evaluation. | Combination with fluorescent substrates for multiplex imaging and co-localization studies. |
Sustainable Practices and Innovations in Histochemical Reagent Development
The field of histotechnology, while essential for research and diagnostics, traditionally involves the use of hazardous chemicals and generates significant chemical waste. In response, a growing emphasis is being placed on developing sustainable practices and "green chemistry" innovations for histochemical reagents and procedures.
Innovations in the synthesis of azo dyes, the chemical class to which this compound belongs, are a key area of research. Traditional diazotization reactions often require low temperatures and use harsh acids and solvents. rsc.orgresearchgate.net Green chemistry approaches are being developed to overcome these limitations. One such method involves the solvent-free synthesis of azo dyes through grinding aromatic amines with other reactants in the presence of a reusable magnetic solid acid catalyst (Fe3O4@SiO2-SO3H). rsc.orgresearchgate.net This technique can be performed at room temperature, simplifies product isolation, and reduces the use of toxic solvents, representing a more environmentally friendly manufacturing process. rsc.org
In the broader histopathology laboratory, significant efforts are underway to replace hazardous solvents and improve waste management. Xylene, a common clearing agent used in tissue processing and staining, is a toxic and flammable hydrocarbon. leicabiosystems.comleangene-jo.com Biodegradable, less toxic alternatives derived from natural sources, such as limonene-based clearing agents (e.g., Histo-Clear) and mixtures of isoparaffins and alcohols (e.g., MileGREEN), are now available. leangene-jo.come-lspi.com These substitutes can often be used directly in place of xylene in automated tissue processors and staining protocols, reducing operator exposure to hazardous fumes and minimizing the environmental impact of solvent disposal. leangene-jo.come-lspi.com
| Area of Innovation | Traditional Method/Reagent | Sustainable Alternative/Innovation | Benefit |
| Azo Dye Synthesis | Diazotization in toxic solvents at low temperatures. rsc.orgresearchgate.net | Solvent-free grinding with a reusable magnetic solid acid catalyst. rsc.orgresearchgate.net | Reduced solvent waste, milder reaction conditions, catalyst recyclability. |
| Tissue Clearing | Xylene | Limonene-based or isoparaffin-based clearing agents (e.g., Histo-Clear, MileGREEN). leangene-jo.come-lspi.com | Biodegradable, lower toxicity, reduced hazardous waste. |
| Solvent Management | Single-use solvents | In-laboratory solvent recycling systems. leicabiosystems.com | Reduced solvent purchase and disposal costs, lower environmental impact. |
| Waste Disposal | Disposal of stain solutions via sewer | Segregation and chemical treatment (e.g., precipitation of heavy metals). oup.comihcworld.comsandiegocounty.gov | Prevents release of toxic and regulated chemicals into wastewater. |
Q & A
Q. What are the recommended methods for preparing stock solutions of Fast Red Violet LB Base?
To prepare stock solutions, calculate the required mass based on the molecular weight (340.86 g/mol) and desired concentration. Dissolve in DMSO at 55 mg/mL (25°C) . For precise molarity, use the formula:
Filter-sterilize aliquots and store at -20°C to prevent degradation .
Q. How should this compound be stored to maintain stability?
Store the compound in powder form at -20°C in a tightly sealed container. Avoid repeated freeze-thaw cycles of prepared solutions, as this may precipitate the dye and reduce staining efficacy .
Q. What safety precautions are essential when handling this compound?
Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention, as delayed symptoms (e.g., respiratory irritation) may occur .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in staining intensity during TRAP assays using this compound?
Variations may arise from:
- pH Sensitivity : Optimize assay pH (alkaline conditions preferred) to enhance dye-enzyme interaction .
- Interfering Substances : Avoid co-incubation with strong oxidizers/bases, which may degrade the compound .
- Storage Conditions : Verify storage temperature (-20°C) and solution clarity before use; particulate matter indicates degradation . Include positive/negative controls in each experiment to validate staining protocols .
Q. What experimental design considerations are critical for quantifying alkaline phosphatase activity with this compound?
- Dose-Response Calibration : Titrate dye concentrations (e.g., 0.1–1.0 mM) to establish linearity between enzyme activity and optical density .
- Kinetic Assays : Monitor reaction progress at 520–550 nm wavelength every 5 minutes for 30 minutes to capture peak activity .
- Data Normalization : Express results as activity per µg protein or cell count to account for sample variability .
Q. How can researchers address limited solubility of this compound in aqueous buffers?
While DMSO is the primary solvent, for aqueous compatibility:
- Pre-mix DMSO stock with assay buffer (e.g., Tris-HCl, pH 8.5) in a 1:10 ratio to prevent precipitation.
- Sonication (10–15 seconds) may improve dispersion. Note: Solubility in water is not well-characterized; avoid phosphate buffers due to potential zinc-phosphate interactions .
Q. What statistical approaches are recommended for analyzing contradictory data in TRAP staining experiments?
- Multivariate Analysis : Use ANOVA to identify confounding variables (e.g., incubation time, temperature) .
- Error Source Identification : Apply root-cause analysis (e.g., Ishikawa diagram) to trace inconsistencies to procedural steps like fixation duration or dye batch variability .
- Meta-Analysis : Compare results with prior studies using standardized metrics (e.g., staining intensity per µm²) to contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
